Isoxazole-4-carboxylic acid
Description
Significance of the Isoxazole (B147169) Heterocycle in Medicinal Chemistry and Beyond
The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities and therapeutic potential. rsc.orgnih.gov This five-membered heterocycle is a key component in numerous pharmacologically active compounds, contributing to their ability to interact with a wide range of biological targets. mdpi.comsymc.edu.cn The structural characteristics of the isoxazole ring, including its capacity for various noncovalent interactions like hydrogen bonding and π-π stacking, make it a valuable pharmacophore in drug design. symc.edu.cn
Derivatives of the isoxazole core have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. nih.govrsc.org The development of novel synthetic strategies has allowed for the creation of a wide array of isoxazole derivatives with enhanced bioactivity and selectivity. rsc.orgnih.gov This has led to the approval of several isoxazole-containing drugs for clinical use, highlighting the ring system's importance in modern pharmaceutical research. symc.edu.cnmdpi.comnih.gov Beyond medicine, isoxazole derivatives are also investigated for applications in agriculture, for instance, as herbicides. smolecule.com
Overview of Research Trajectories for Isoxazole-4-carboxylic Acid
Research involving this compound primarily revolves around its utility as a versatile intermediate in organic synthesis and its potential applications in medicinal and agricultural chemistry. Scientists are actively exploring its role as a building block for more complex molecules. smolecule.com
A significant area of research is the synthesis of various derivatives, such as esters and amides, through reactions involving the carboxylic acid group. acs.orgnih.govacs.orgresearchgate.net For example, Fe(II)-catalyzed isomerization of specific 4-acyl-5-alkoxy/aminoisoxazoles has been reported as a method to produce this compound esters and amides in good yields. acs.orgnih.govresearchgate.net These synthetic endeavors are crucial for developing new compounds with tailored properties.
In medicinal chemistry, derivatives of this compound are being investigated for a range of potential therapeutic applications. smolecule.com For instance, certain derivatives have been studied for their immunosuppressive properties. mdpi.com The isoxazole-4-carboxamide structure, in particular, has been a topic of active research for its ability to modulate biological targets like AMPA receptors. mdpi.com Furthermore, derivatives such as 5-amino-3-methyl-isoxazole-4-carboxylic acid have been used as unnatural amino acids in the synthesis of novel peptides, opening new avenues for creating peptidomimetics with specific functionalities. mdpi.comnih.govsmolecule.com
In agricultural science, this compound itself has been identified as a metabolite produced by certain strains of Streptomyces and has demonstrated herbicidal properties. smolecule.comtandfonline.com
Structural Context of this compound within Heterocyclic Chemistry
This compound is classified as a heterocyclic compound. Its core is the isoxazole ring, a five-membered aromatic ring containing one nitrogen atom and one oxygen atom adjacent to each other. nih.govmdpi.comdrugbank.com The defining feature of this specific molecule is the carboxylic acid (-COOH) functional group attached to the fourth position of this isoxazole ring. smolecule.com
The molecular formula of this compound is C₄H₃NO₃, and it has a molecular weight of approximately 113.07 g/mol . smolecule.com The planar geometry of the isoxazole ring and the presence of the polar carboxylic acid group are critical to its chemical reactivity. smolecule.comsolubilityofthings.com The carboxylic acid group can participate in hydrogen bonding, which influences its solubility and its interactions with biological molecules. solubilityofthings.com This bifunctional nature allows it to serve as a versatile starting material in the synthesis of more complex chemical structures. smolecule.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₃NO₃ |
| Molecular Weight | 113.07 g/mol |
| CAS Number | 6436-62-0 |
| Compound Type | Heterocyclic Carboxylic Acid |
Source: smolecule.com
Table 2: Investigated Biological Activities of Isoxazole Derivatives
| Biological Activity | Description | References |
| Anti-inflammatory | Derivatives have been shown to inhibit inflammatory pathways, such as the activity of COX-2 enzymes. | nih.govmdpi.commdpi.com |
| Antimicrobial | Isoxazole-based compounds have demonstrated efficacy against various bacterial and fungal strains. | nih.govmdpi.comkuey.net |
| Anticancer | Certain derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms like apoptosis. | nih.govmdpi.com |
| Neuroprotective | The isoxazole scaffold is explored for its potential in treating neurodegenerative diseases. | nih.gov |
| Immunosuppressive | Specific derivatives have been found to modulate immune responses. | mdpi.com |
| Herbicidal | The parent compound has been shown to inhibit plant growth. | smolecule.comtandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-1-5-8-2-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPXTDXYEQEIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214577 | |
| Record name | 4-Isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6436-62-0 | |
| Record name | 4-Isoxazolecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006436620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazole-4-carboxylic acid | |
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Advanced Synthetic Methodologies for Isoxazole 4 Carboxylic Acid and Its Derivatives
Regioselective Synthesis Strategies for the Isoxazole-4-carboxylic Acid Scaffold
Achieving the desired substitution pattern on the isoxazole (B147169) ring is paramount. Regioselective synthesis ensures that the carboxylic acid group is precisely positioned at the C-4 location, which is crucial for the molecule's intended biological activity and further chemical modifications.
The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene, is a cornerstone of isoxazole synthesis. nih.gov This powerful reaction forms the five-membered ring in a single step. For the synthesis of this compound derivatives, the choice of dipolarophile is critical. Using alkynes or alkenes bearing a carboxylate group or a precursor group at the appropriate position allows for the direct installation of the desired functionality at the C-4 position of the resulting isoxazole ring. nih.gov
An efficient solid-phase methodology has been developed for the parallel synthesis of isoxazole and isoxazoline (B3343090) derivatives, including carboxamides, via this cycloaddition. nih.gov In this approach, resin-bound alkynes or alkenes react with in situ generated nitrile oxides, demonstrating a versatile route for creating diverse molecular libraries. nih.gov Mechanochemical approaches, such as using a planetary ball-mill, have also been employed for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides, offering a solvent-free and scalable route to 3,5-disubstituted isoxazoles. nih.gov
| Reaction Type | Dipole | Dipolarophile | Conditions | Product Type | Reference |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides (from Aldoximes) | Resin-bound Alkynes/Alkenes | Solid-phase synthesis | Isoxazole/Isoxazoline-carboxamides | nih.gov |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides (from Hydroxyimidoyl Chlorides) | Terminal Alkynes | Ball-milling, Cu/Al2O3 catalyst or catalyst-free | 3,5-Disubstituted Isoxazoles | nih.gov |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides (from Aldoximes) | Dimethyl-2-methylene glutarate | Microwave-assisted, DIAB oxidant | Isoxazoline dicarboxylic acid derivatives | mdpi.com |
Condensation reactions provide a reliable and regioselective pathway to the this compound core. A prominent strategy involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. nih.govbeilstein-journals.org This method has been successfully used to prepare a variety of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which serve as valuable heterocyclic amino acid-like building blocks. nih.govbeilstein-journals.org The synthetic route typically begins with the condensation of 1,3-diketones with an acetal (B89532) like N,N-dimethylformamide dimethylacetal to form the β-enamino ketoester precursor, which then undergoes cyclization with hydroxylamine. beilstein-journals.org
Another effective method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. Treatment of these precursors with electrophiles such as iodine monochloride (ICl), iodine, or bromine under mild conditions yields 3,5-disubstituted 4-haloisoxazoles with good to excellent efficiency. organic-chemistry.org The resulting 4-halo-isoxazoles can then be further functionalized, for instance, through palladium-catalyzed cross-coupling reactions, to introduce a carboxylic acid group or its synthetic equivalent at the C-4 position. organic-chemistry.org
| Precursors | Reagents | Key Transformation | Product | Reference |
| β-enamino ketoesters | Hydroxylamine hydrochloride | Cyclocondensation | Methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates | nih.govbeilstein-journals.org |
| Ethylacetoacetate, Triethylorthoformate | Hydroxylamine sulfate | Multi-step synthesis including cyclization | Ethyl-5-methylisoxazole-4-carboxylate | google.com |
| 2-Alkyn-1-one O-methyl oximes | ICl, I2, Br2 | Electrophilic Cyclization | 3,5-Disubstituted 4-haloisoxazoles | organic-chemistry.org |
Domino isomerization reactions have emerged as a sophisticated strategy for synthesizing this compound derivatives from other substituted isoxazoles. acs.org A notable example is the Iron(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles or 4-acyl-5-aminoisoxazoles. researchgate.netnih.gov When heated in dioxane in the presence of an Fe(II) catalyst, these compounds rearrange to form isoxazole-4-carboxylic esters and amides in good yields. nih.govnanobioletters.com
The mechanism of this transformation proceeds through the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. nih.gov This highly strained intermediate can be isolated under milder reaction conditions and subsequently isomerizes to the more stable isoxazole-4-carboxylate product under catalytic conditions. acs.orgnih.gov This controlled isomerization provides a novel entry point to the desired scaffold, showcasing the utility of rearrangement reactions in heterocyclic synthesis. nih.gov
Direct functionalization of a pre-formed isoxazole ring at the C-4 position is a key strategy for introducing the carboxylic acid group or other functionalities. This approach is important as the isoxazole ring can be labile under certain conditions. rsc.org
Halogenation is a common first step. For example, 3,5-disubstituted isoxazoles can be fluorinated at the C-4 position using reagents like Selectfluor™. rsc.org Similarly, 4-iodoisoxazoles can be prepared via iodination with N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA). beilstein-journals.org These 4-haloisoxazoles are versatile intermediates for subsequent transformations. For instance, 4-iodoisoxazoles can undergo Suzuki cross-coupling reactions to introduce various aryl or vinyl groups at the C-4 position. beilstein-journals.org These groups can then be converted to a carboxylic acid moiety through established methods.
| Reaction | Substrate | Reagents | C-4 Substituent | Reference |
| Fluorination | 3,5-Disubstituted isoxazoles | Selectfluor™ | Fluoro (-F) | rsc.org |
| Chlorination | (E/Z)-alkynyl-O-methyl oximes | NCS, Trimethylsilyl chloride | Chloro (-Cl) | rsc.org |
| Iodination | 3,5-Disubstituted isoxazoles | NIS/TFA | Iodo (-I) | beilstein-journals.org |
| Suzuki Coupling | 4-Iodoisoxazoles | Arylboronic acids, Pd catalyst | Aryl groups | beilstein-journals.org |
Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including this compound. These approaches aim to reduce waste, eliminate the use of hazardous solvents, and lower energy consumption. semnan.ac.ir
Developing metal-free synthetic routes is a significant goal in green chemistry to avoid the toxicity and cost associated with transition metal catalysts. nih.gov Several sustainable, metal-free methods for isoxazole synthesis have been reported. One-pot, three-component reactions catalyzed by biodegradable organocatalysts like glutamic acid or pyruvic acid in green solvents such as ethanol (B145695) or water represent an eco-friendly approach. researchgate.netmdpi.com
The use of alternative energy sources is another hallmark of green isoxazole synthesis. Microwave irradiation has been shown to significantly accelerate reaction rates and improve yields compared to conventional heating, often under solvent-free conditions. researchgate.netdntb.gov.ua Similarly, ultrasonic irradiation has been employed to drive cascade reactions for isoxazole formation, enhancing efficiency and simplifying reaction workups. mdpi.com In a particularly novel approach, natural sunlight has been harnessed as a clean and abundant energy source to drive the three-component synthesis of isoxazol-5(4H)-ones in water, eliminating the need for any organic solvents or catalysts. semnan.ac.ir These metal-free and sustainable methods offer powerful and environmentally responsible alternatives for the construction of the isoxazole scaffold. nih.gov
Ultrasonic-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient alternative to traditional synthetic methods for isoxazole derivatives. mdpi.com This technique utilizes ultrasonic irradiation, typically in the range of 20 KHz to 100 KHz, to accelerate reaction rates, increase yields, and often allow for milder reaction conditions. mdpi.comnih.gov The integration of ultrasound promotes molecular agitation and cavitation, which can enhance reaction efficiency, reduce energy consumption, and minimize the formation of byproducts. mdpi.com
In the context of this compound derivatives, ultrasound has been successfully applied to facilitate various reaction types, including multi-component reactions and catalytic systems. mdpi.com For instance, the synthesis of 4H-isoxazol-5-ones derivatives through a multicomponent reaction of hydroxylamine hydrochloride, aromatic aldehydes, and ethyl acetoacetate (B1235776) was significantly enhanced under ultrasonic irradiation. mdpi.com While conventional heating at 100°C for 3 hours achieved a 90% yield, the ultrasound-assisted method at a lower temperature of 50°C required only 15 minutes to deliver a superior 95% yield. mdpi.com
Table 1: Comparison of Conventional vs. Ultrasonic Synthesis of 4H-isoxazol-5-ones
| Parameter | Conventional Heating | Ultrasonic Irradiation |
|---|---|---|
| Temperature | 100 °C | 50 °C |
| Time | 3 hours | 15 minutes |
| Yield | 90% | 95% |
| Catalyst | Itaconic Acid | Itaconic Acid |
Data sourced from a study by the Kasar group, as cited in Chen et al. mdpi.com
Solid-Phase Synthesis Techniques Utilizing this compound
Solid-phase synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of molecular libraries. mdpi.com this compound and its derivatives serve as valuable building blocks in this field, providing rigid scaffolds for creating diverse chemical structures. nih.gov
The incorporation of unnatural or non-proteinogenic amino acids into peptide chains is a key strategy for developing peptidomimetics with enhanced metabolic stability and therapeutic potential. nih.govfrontiersin.org 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) is a bifunctional derivative that acts as a β-amino acid, making it a suitable candidate for this purpose. nih.gov
In solid-phase peptide synthesis (SPPS), AMIA has been successfully coupled to the N-terminus of resin-bound peptides. nih.govnih.gov This process involves standard SPPS protocols where the isoxazole derivative is coupled to the free α-amino group of the terminal amino acid residue of a peptide chain anchored to a solid support. mdpi.com Studies have shown that it is possible to couple AMIA without protection of its own amino group under typical reaction conditions. mdpi.com This incorporation creates novel α/β-mixed peptide hybrids, a class of compounds with significant promise as therapeutic agents. nih.govdntb.gov.ua The successful synthesis and characterization of these modified peptides confirm the viability of using this compound derivatives to generate new classes of bioactive peptides. nih.govconsensus.app
Table 2: Model Peptides Modified with 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)
| Original Peptide Sequence | Modified Peptide |
|---|---|
| H-DVYT-NH₂ | AMIA-DVYT-NH₂ |
| H-EAAA-NH₂ | AMIA-EAAA-NH₂ |
| H-PPPP-NH₂ | AMIA-PPPP-NH₂ |
| H-PPPPP-NH₂ | AMIA-PPPPP-NH₂ |
Data from a study on the application of AMIA in solid-phase peptide synthesis. nih.govmdpi.com
The synthesis of complex heterocyclic systems, such as isoxazolopyridones, on a solid support is an area of active research. While direct solid-phase synthesis of isoxazolopyridones from this compound is not extensively documented, related solution-phase strategies provide a foundation for potential solid-phase adaptations. For example, a method for preparing 4-oxo-1,4-dihydropyridine-3-carboxylates (pyridones) involves the Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. beilstein-journals.org
Adapting such methodologies to a solid-phase format would involve anchoring an isoxazole precursor to a resin and then performing the necessary chemical transformations, including ring expansion and cyclization, on the solid support. The general utility of solid-phase synthesis for creating peptidomimetics based on various heterocyclic scaffolds is well-established. mdpi.com The isoxazole nucleus itself has been used as a scaffold for generating molecular diversity in solid-phase synthesis, indicating the potential for developing solid-phase routes to more complex fused systems like isoxazolopyridones. nih.gov
Scalability and Industrial Viability of Synthetic Protocols
For a synthetic protocol to be industrially viable, it must be scalable, cost-effective, high-yielding, and produce a product of high purity. acs.org Several synthetic routes for this compound and its derivatives have been developed with these factors in mind.
A patented process for preparing 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, a derivative of this compound, highlights key aspects of an industrially advantageous process. google.com The described method focuses on minimizing the formation of impurities, such as the isomeric ethyl-3-methylisoxazole-4-carboxylate, to levels as low as 0.1%. google.com It achieves a high-purity final product (99.8-100% by HPLC) without requiring distillation of the intermediate isoxazole ester, which simplifies the process and reduces costs. google.com Furthermore, optimizing reaction conditions, such as using 60% aqueous H₂SO₄ for hydrolysis instead of an acetic acid:HCl mixture, drastically reduces reaction time from 9 hours to 3.5 hours and increases the yield. google.com
The ability to perform syntheses on a gram scale with consistent yields is another indicator of scalability. acs.org Efficient methods for synthesizing related heterocyclic compounds, such as oxazoles from carboxylic acids, have demonstrated this scalability, emphasizing their practical utility in pharmaceutical applications. acs.orgnih.gov The recovery and reuse of reagents, such as the base DMAP, further contribute to the cost-effectiveness and industrial feasibility of a protocol. acs.org These principles of impurity control, yield optimization, reduction of reaction time, and reagent recyclability are directly applicable to the large-scale production of this compound and its derivatives.
Advanced Spectroscopic and Structural Characterization of Isoxazole 4 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Although specific spectral data for the unsubstituted isoxazole-4-carboxylic acid is limited in published literature, data from its ethyl ester and other substituted analogs allow for predictable assignments.
¹H NMR: In the proton NMR spectrum of this compound ethyl ester, the protons on the isoxazole (B147169) ring are expected to appear as distinct signals in the aromatic region. chemicalbook.com For the parent acid, two signals corresponding to the protons at the C3 and C5 positions of the isoxazole ring would be anticipated. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the electron-withdrawing nature of the carboxylic acid group. A highly deshielded signal, typically a broad singlet, would also be observed for the acidic proton of the carboxyl group. For comparison, in various 3,5-disubstituted isoxazoles, the remaining ring proton typically appears as a singlet in the δ 6.7-7.0 ppm range. rsc.org
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, three distinct signals are expected for the isoxazole ring carbons and one for the carboxylic acid carbon. The carboxylic carbon (C=O) is expected to resonate significantly downfield, typically in the range of 160-170 ppm. rsc.org The ring carbons (C3, C4, and C5) will have chemical shifts characteristic of the heterocyclic system, influenced by the adjacent heteroatoms. smolecule.comlibretexts.org In the related 3-nitro-5-(4-nitrophenyl)this compound, the isoxazole ring carbons and the carboxylic carbon appear at δ 115.6, 165.4, and 167.9 ppm, respectively, alongside signals for the phenyl group. rsc.org
Table 3.1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted this compound Derivatives
| Compound | C3 | C4 | C5 | C=O (Carboxyl) | Reference |
| 3-Nitro-5-(4-nitrophenyl)this compound | - | 115.6 | 167.9 | 165.4 | rsc.org |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
IR and FTIR spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by vibrations of the carboxylic acid group and the isoxazole ring.
Key characteristic absorptions include:
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹ due to the stretching vibration of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. libretexts.org
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching of the carboxylic acid typically appears between 1710 and 1760 cm⁻¹. For dimeric, hydrogen-bonded carboxylic acids, this peak is commonly observed around 1710 cm⁻¹. libretexts.org For instance, the IR spectra of 3-nitro-5-(4-nitrophenyl)this compound and its 6-nitrobenzo[d] sielc.comsielc.comdioxol-5-yl analog show this C=O stretch at 1721 cm⁻¹ and 1718 cm⁻¹, respectively. rsc.org
Isoxazole Ring Vibrations: The isoxazole ring itself gives rise to a series of characteristic bands. These include C=N stretching, N-O stretching, and C-O stretching vibrations, which typically appear in the fingerprint region (below 1600 cm⁻¹). nih.gov
Table 3.2: Characteristic IR Absorption Frequencies for this compound and Derivatives
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500–3300 (broad) | libretexts.org |
| Carboxylic Acid | C=O stretch (H-bonded) | ~1710 | libretexts.org |
| Substituted Derivative | C=O stretch | 1718-1721 | rsc.org |
| Isoxazole Ring | Ring stretching (C=N, etc.) | 1400-1600 | nih.gov |
| Isoxazole Ring | N-O stretch | 1100-1200 | nih.gov |
Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular weight of this compound (C₄H₃NO₃) is 113.07 g/mol . sigmaaldrich.com
In mass spectrometric analysis, particularly with techniques like electrospray ionization (ESI), the molecule can be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) provides further structural detail by inducing fragmentation of a selected parent ion.
Common fragmentation pathways for carboxylic acids include the loss of water ([M-H₂O]⁺), the loss of a hydroxyl radical ([M-OH]⁺), and the loss of the entire carboxyl group ([M-COOH]⁺). libretexts.orgyoutube.com The isoxazole ring is known to be relatively fragile, with a tendency to fragment due to the weak N-O bond. This can lead to characteristic neutral losses, such as the loss of HCN.
For example, ESI-MS/MS analysis of peptides containing 5-amino-3-methyl-isoxazole-4-carboxylic acid showed characteristic fragmentation of the isoxazole moiety. nih.gov The fragmentation of deprotonated carboxylic acids often involves efficient decarboxylation (loss of CO₂). libretexts.org
Table 3.3: Expected Mass Spectrometry Data for this compound
| Parameter | Value | Ion Mode | Technique | Reference |
| Molecular Weight | 113.07 | - | - | sigmaaldrich.com |
| Parent Ion | m/z 114.03 | [M+H]⁺ | ESI-MS | - |
| Parent Ion | m/z 112.01 | [M-H]⁻ | ESI-MS | - |
| Common Fragment | Loss of CO₂ (decarboxylation) | - | MS/MS | libretexts.org |
| Common Fragment | Loss of COOH | - | MS/MS | libretexts.orgyoutube.com |
X-ray Crystallography for Solid-State Structural Determination
The study of 5-methylthis compound revealed an orthorhombic crystal system with the space group Pnma. researchgate.net Key findings include:
Molecular Geometry: The molecule is essentially planar, a common feature for aromatic and conjugated systems. smolecule.com
Intermolecular Interactions: The crystal structure is stabilized by strong intermolecular hydrogen bonds. Specifically, a classic hydrogen bond forms between the carboxylic acid's hydroxyl group (donor) and the nitrogen atom of the isoxazole ring (acceptor) of an adjacent molecule. researchgate.net
Supramolecular Structure: These hydrogen bonds link the molecules into one-dimensional chains, which are further stabilized by weaker C-H···O interactions between the chains. researchgate.netresearchgate.net This hydrogen bonding pattern, forming dimeric or chain structures, is a characteristic feature of heterocyclic carboxylic acids and significantly influences crystal packing. smolecule.com
Table 3.4: Crystallographic Data for the Analog 5-Methylthis compound
| Parameter | Value | Reference |
| Chemical Formula | C₅H₅NO₃ | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pnma | researchgate.net |
| a (Å) | 7.2540 (15) | researchgate.net |
| b (Å) | 6.4700 (13) | researchgate.net |
| c (Å) | 12.273 (3) | researchgate.net |
| V (ų) | 576.0 (2) | researchgate.net |
| Dominant Interaction | O-H···N hydrogen bonds | researchgate.net |
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for purity assessment and analysis.
The purity of this compound can be determined using HPLC, with vendors often specifying purities of ≥98%. jk-sci.com For related compounds like 5-methylthis compound, reverse-phase (RP) HPLC methods have been developed. sielc.com A typical method involves:
Stationary Phase: A C18 reverse-phase column. rsc.org
Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution, often with an acidic modifier. sielc.comsielc.com For MS compatibility, volatile acids like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com
This setup allows for the separation of the target compound from starting materials, byproducts, and degradation products, with the mass spectrometer providing confident identification of the eluting peaks based on their mass-to-charge ratio. nih.gov
Table 3.5: Typical HPLC Method Parameters for Isoxazole Carboxylic Acids
| Parameter | Condition | Reference |
| Technique | Reverse-Phase (RP) HPLC | sielc.comsielc.com |
| Column | C18 or Newcrom R1 | rsc.orgsielc.com |
| Mobile Phase | Acetonitrile / Water with an acid modifier | sielc.comsielc.com |
| MS-Compatible Modifier | Formic Acid | sielc.comsielc.com |
| Detector | PDA and/or Mass Spectrometer | rsc.orgnih.gov |
Theoretical and Computational Studies of Isoxazole 4 Carboxylic Acid
Quantum Chemical Investigations (e.g., DFT Calculations)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of isoxazole (B147169) derivatives. These calculations provide a foundational understanding of molecular geometry, orbital energies, and charge distribution, which are essential for predicting chemical behavior and biological activity. DFT calculations have been employed to optimize molecular geometries, predict NMR chemical shifts, and calculate electronic absorption spectra for various isoxazole-containing heterocyclic compounds. nih.gov
Molecular Electrostatic Potential (MEP) analysis is a key computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map reveals regions of negative potential, typically associated with lone pairs of heteroatoms, which are susceptible to electrophilic attack, and regions of positive potential, usually around hydrogen atoms, which are prone to nucleophilic attack.
Studies on related isoxazole structures have shown that the introduction of the isoxazole ring can create a significant negative partial charge, influencing intermolecular interactions. researchgate.net MEP analysis serves as a versatile and quantitative indicator for understanding electronic substituent effects in various chemical reactions. rsc.org By mapping the electrostatic potential, researchers can predict how substituents on the isoxazole-4-carboxylic acid core will influence its interactions with biological targets or other reactants. rsc.org The MESP shift caused by a functional group is a strong predictor of its electronic behavior, acting as a reliable alternative to empirical parameters like Hammett constants. rsc.org
Structure-Activity Relationship (SAR) studies are crucial for drug discovery and development, linking the chemical structure of a compound to its biological activity. Quantum chemical parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges, are used to build quantitative SAR (QSAR) models.
For isoxazole derivatives, SAR analyses have been pivotal in identifying key structural features necessary for their biological function. For example, in a series of isoxazole–(iso)oxazole hybrids, SAR analysis revealed that the aromatic substituent on the isoxazole ring plays a critical role in regulating the inhibition of GATA4-NKX2-5 transcriptional synergy, a key target in certain cellular processes. mdpi.com Similarly, SAR studies on trisubstituted isoxazoles identified them as selective allosteric ligands, with optimization leading to compounds with low nanomolar potency and promising pharmacokinetic properties. dundee.ac.ukacs.org These studies often explore how modifications to substituents on the isoxazole core affect interactions with biological targets, guiding the design of more potent and selective molecules. dundee.ac.ukacs.orgnih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. These studies are fundamental in drug design, helping to elucidate the interactions between a ligand (like an this compound derivative) and its protein target at the atomic level.
Docking studies have been successfully applied to various isoxazole derivatives to understand their mechanism of action. For instance, simulations have been performed to justify the binding interactions between isoxazole-carboxamide derivatives and cyclooxygenase (COX) enzymes. nih.govnih.gov These studies revealed that specific substitutions on the phenyl rings attached to the isoxazole core could enhance binding interactions with the COX-2 enzyme's active site. nih.gov In other research, docking simulations of functionalized isoxazoles against bacterial proteins (from Escherichia coli, Staphylococcus aureus, and Bacillus subtilis) demonstrated strong binding affinities and identified key interactions within the active sites, supporting their potential as antibacterial agents. mdpi.com These computational predictions are often corroborated by molecular dynamics (MD) simulations to assess the stability of the ligand-receptor complex over time. mdpi.com
| Compound Class | Target Protein(s) | Key Findings from Docking Studies |
| Phenyl-isoxazole-carboxamides | COX-1, COX-2 | Identified key binding interactions; specific substitutions enhanced binding to COX-2. nih.govnih.gov |
| Functionalized Isoxazoles | E. coli, S. aureus, B. subtilis proteins | Showed strong binding affinities and stable interactions within bacterial active sites. mdpi.com |
| Substituted Oxazole (B20620) Isoxazole Carboxamides | Acetolactate synthase | Compounds could compete with chlorsulfuron (B1668881) in the active site, explaining their protective effects as safeners. nih.gov |
| Isoxazole Derivatives | Carbonic Anhydrase (CA) | Docking and MD simulations supported in vitro enzyme inhibition results, identifying promising CA inhibitors. researchgate.net |
Prediction and Assessment of Pharmacokinetic Properties
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. These computational models assess the drug-likeness and pharmacokinetic profile of a compound, helping to identify candidates with a higher probability of success in clinical trials.
For various isoxazole derivatives, computational tools have been used to predict their ADMET profiles. nih.gov Software like SWISS ADMET, pkCSM, and the QiKProp module are commonly employed to calculate parameters such as gastrointestinal absorption, blood-brain barrier (BBB) permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net Studies on novel enantiopure isoxazolidine (B1194047) derivatives, which are structurally related to isoxazoles, have utilized these methods to optimize molecules for drug-likeness and favorable pharmacokinetic parameters. africaresearchconnects.comekb.eg The predicted properties for many isoxazole-based compounds indicate good bioavailability and that they fall within acceptable ranges for drug candidates according to established guidelines like Lipinski's rule of five. mdpi.comnih.gov For example, ADME profiling of certain trisubstituted isoxazoles containing a carboxylic acid moiety showed promising values for solubility and membrane permeability. dundee.ac.ukacs.org
| Pharmacokinetic Parameter | Typical Prediction for Isoxazole Derivatives | Significance |
| Absorption | Good gastrointestinal (GI) absorption predicted. researchgate.net | Indicates potential for oral bioavailability. |
| Distribution | Variable; some compounds predicted to be permeable to the Blood-Brain Barrier (BBB). researchgate.net | BBB permeability is crucial for drugs targeting the central nervous system. |
| Metabolism | Often predicted as non-inhibitors of major CYP450 enzymes. | Low potential for drug-drug interactions. |
| Excretion | Moderate to low clearance rates predicted. nih.gov | Influences dosing frequency and duration of action. |
| Toxicity | Generally predicted to have low toxicity profiles. nih.gov | Early assessment of safety is critical for drug development. |
Analysis of Reaction Mechanisms and Pathways via Computational Methods
Computational chemistry, particularly DFT calculations, is invaluable for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway, providing insights into reaction feasibility, selectivity, and kinetics.
The synthesis and transformation of isoxazole rings have been subjects of mechanistic studies using DFT. For instance, the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles to form isoxazole-4-carboxylic esters has been analyzed computationally. nih.govresearchgate.net These calculations helped to elucidate the reaction mechanism, which involves the formation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediates. nih.govresearchgate.net The computational results explained the dependence of the reaction routes on the substituents of the starting isoxazole and the specific reaction conditions, detailing how these intermediates subsequently isomerize to yield either isoxazole or oxazole products. nih.govresearchgate.net Such studies are crucial for optimizing reaction conditions and designing new synthetic routes to access functionalized this compound derivatives.
Applications of Isoxazole 4 Carboxylic Acid in Advanced Materials Science
Development of Novel Polymers and Coatings
The bifunctional nature of Isoxazole-4-carboxylic acid, featuring a carboxylic acid group and the isoxazole (B147169) ring, theoretically allows it to be used as a monomer in polymerization reactions. The carboxylic acid can undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The isoxazole ring could then impart specific properties to the polymer backbone.
While direct polymerization of this compound is not extensively documented, related research on isoxazole-containing polymers provides some insights. For instance, novel poly(isoxazole)s have been synthesized from biomass-derived substrates via nitrile oxide/yne polymerization, indicating the feasibility of incorporating the isoxazole ring into polymer chains. Additionally, isoxazole derivatives have been explored for their potential use in anticorrosive coatings, suggesting a possible application area for polymers derived from this compound. researchgate.net
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Potential Polymer Backbone Feature |
| Polyester | Diol | Introduction of the isoxazole heterocycle |
| Polyamide | Diamine | Incorporation of the isoxazole moiety |
This table represents theoretical possibilities based on the functional groups of this compound, as direct experimental data is limited.
Functional Materials Design Utilizing this compound
The design of functional materials often relies on the specific chemical and physical properties of the constituent molecules. This compound could theoretically serve as a building block in the creation of such materials. One area of interest is in the development of metal-organic frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters and organic linkers. researchgate.netglobethesis.com The carboxylic acid group of this compound is well-suited to coordinate with metal ions, making it a potential candidate for an organic linker in MOF synthesis. researchgate.net The nitrogen and oxygen atoms within the isoxazole ring could also play a role in coordinating with metal centers, potentially leading to MOFs with unique topologies and properties. However, specific research detailing the synthesis and properties of MOFs using this compound as a linker is not readily found.
Optical Materials Development
Isoxazole derivatives have garnered attention for their potential in the development of optical materials, particularly in the realm of nonlinear optics (NLO). nih.govworldscientific.com NLO materials are capable of altering the properties of light that passes through them and have applications in technologies such as optical communications. nih.gov The donor-acceptor structure of some isoxazole derivatives contributes to their NLO properties. nih.gov
While research has been conducted on the NLO properties of various isoxazole derivatives, specific studies focusing on this compound are scarce. The photophysical properties of isoxazole derivatives, including their fluorescence, have been investigated, which is a fundamental aspect of their potential use in optical materials like organic light-emitting diodes (OLEDs). nih.govspiedigitallibrary.org However, without direct experimental data on the optical properties of materials incorporating this compound, its potential in this area remains largely theoretical.
Table 2: Investigated Properties of Some Isoxazole Derivatives Relevant to Optical Materials
| Isoxazole Derivative Type | Investigated Property | Potential Application | Reference |
| Selenoalkenyl-isoxazole based donor–acceptor molecule | Second Harmonic Generation (SHG) | Nonlinear Optical (NLO) Devices | nih.gov |
| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | Optoelectronic and NLO properties | Semiconductors, NLO applications | worldscientific.com |
| Oxazole-based chromophores | Photoluminescence | Organic Light-Emitting Diodes (OLEDs) | spiedigitallibrary.org |
This table highlights research on related isoxazole derivatives, suggesting the potential areas of investigation for this compound.
Catalysis and Ligand Design with Isoxazole 4 Carboxylic Acid Derivatives
Design and Synthesis of Isoxazole-Based Ligands for Metal Complexes
The synthesis of these ligands typically begins with the isoxazole-4-carboxylic acid core, which can be functionalized to introduce additional coordinating groups or to modify the steric and electronic properties of the ligand. A common synthetic strategy involves the amidation of the carboxylic acid group. For instance, this compound can be coupled with various amines to produce a diverse library of amide derivatives. This transformation is often achieved using activating agents to facilitate the formation of the amide bond nih.gov.
Another key synthetic approach involves modifying the isoxazole (B147169) ring itself, often through palladium-catalyzed cross-coupling reactions on a halogenated isoxazole precursor before the final ligand is assembled. For example, a 5-bromoisoxazole (B1592306) derivative can undergo a Suzuki cross-coupling to introduce new aryl or heteroaryl substituents, thereby creating a more complex ligand scaffold acs.org. The ester functional group of an isoxazole-4-carboxylate can then be hydrolyzed to the free acid to yield the final ligand acs.org.
These synthetic strategies allow for precise control over the ligand's architecture, enabling the development of tailored ligands for specific metal complexes and catalytic applications. The resulting isoxazole-based ligands have been studied for their ability to bind to various targets, including biological macromolecules, where the isoxazole ring nitrogen can form key hydrogen bonds within a binding pocket mdpi.com.
Homogeneous and Heterogeneous Catalysis in Organic Reactions
While the this compound scaffold is a promising candidate for ligand design, its direct application in widespread homogeneous and heterogeneous catalysis is an emerging area of research. The stability of the isoxazole ring allows for its incorporation into complex molecular structures that can act as catalysts. In principle, metal complexes featuring isoxazole-4-carboxylate-derived ligands can function as catalysts, where the ligand framework modulates the metal center's reactivity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. The efficiency of these reactions is highly dependent on the ligand coordinated to the palladium center. While isoxazole derivatives are frequently used as substrates in these reactions to create more complex molecules, their use as the primary ligand for the palladium catalyst is not extensively documented.
In a typical synthetic application, a halogenated isoxazole, such as ethyl 3-(10′-bromo-9′-anthracenyl)-5-methyl-4-isoxazole carboxylate, serves as the electrophilic partner in a Suzuki reaction with a boronic acid. This reaction, catalyzed by a palladium complex with standard phosphine (B1218219) ligands, yields a more functionalized isoxazole product nih.govnih.gov. These examples highlight the utility of the isoxazole core as a building block in complex molecule synthesis facilitated by cross-coupling chemistry, rather than its role as a catalytic ligand.
The table below illustrates representative Suzuki-Miyaura coupling reactions where an isoxazole derivative acts as the substrate.
| Isoxazole Substrate | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Ethyl 3-(10′-bromo-9′-anthracenyl)-5-methyl-4-isoxazole carboxylate | Phenyl boronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Ethyl 3-(10′-phenyl-9′-anthracenyl)-5-methyl-4-isoxazole carboxylate | nih.gov |
| Ethyl 4-bromopyrrole-2-carboxylate (precursor to isoxazole ligand) | Various boronic acids | Palladium Catalyst | N-Boc-protected pyrrole (B145914) building blocks | mdpi.com |
| 5-Bromo-isoxazole derivative | Pinacol boronate | Pd(dppf)Cl₂ | C-5 substituted isoxazole | acs.org |
The development of catalysts that are active in aqueous media is a key goal in green chemistry. The synthesis of isoxazole derivatives can be performed efficiently in water, often without the need for a catalyst, highlighting the environmental benefits of aqueous synthetic routes researchgate.net. However, the use of metal complexes derived from this compound as catalysts for reactions in aqueous media is a field that remains to be fully explored. The inherent polarity and potential water solubility of ligands derived from this compound could, in theory, make their corresponding metal complexes suitable for aqueous-phase catalysis, although specific examples are not prevalent in current literature.
Biological and Pharmacological Research Applications of Isoxazole 4 Carboxylic Acid
Medicinal Chemistry and Drug Discovery
The isoxazole-4-carboxylic acid framework is a prominent pharmacophore in drug discovery, with its derivatives being investigated for numerous therapeutic applications. researchgate.netnih.gov The stability of the isoxazole (B147169) ring allows for extensive chemical modification, leading to the synthesis of complex molecules with varied and potent biological effects. nih.govnih.gov Researchers have successfully developed derivatives with enhanced potency and, in some cases, lower toxicity compared to existing drugs. nih.govmdpi.com These investigations span a wide range of pharmacological activities, highlighting the therapeutic potential of this chemical class. nih.govresearchgate.net
Derivatives of this compound have demonstrated significant anti-inflammatory activities in various preclinical models. Early studies identified strong anti-inflammatory and antibacterial properties in the p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid, with the benzoyl group at position 5 being crucial for this activity. nih.gov
More recent research has focused on novel isoxazole carboxamide derivatives. A series of these compounds (ISD-1 to ISD-10), evaluated using the carrageenan-induced rat paw edema method, showed moderate to considerable anti-inflammatory activity. scholarsresearchlibrary.com Similarly, indolyl-isoxazolidines have been identified as potent anti-inflammatory agents. nih.gov One particular compound, 9a, not only showed anti-inflammatory effects in the carrageenan test comparable to indomethacin (B1671933) but also significantly inhibited the production of pro-inflammatory cytokines TNF-α and IL-6 induced by lipopolysaccharide (LPS) in macrophage THP-1 cells. mdpi.comnih.gov
Other derivatives have also shown promise. A study on 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) demonstrated its ability to inhibit the carrageenan skin reaction in mice. nih.gov Furthermore, an isoxazole derivative known as MZO-2 has been evaluated for its anti-inflammatory properties, suggesting its potential for treating conditions associated with lung inflammatory reactions. mdpi.com The mechanisms underlying these effects often involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced in inflammatory cells. nih.govmdpi.com
Table 1: Selected this compound Derivatives with Anti-inflammatory Activity
| Compound/Derivative Class | Model/Assay | Key Findings | Reference(s) |
| p-etoxyphenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid | Preclinical studies | Demonstrated strong anti-inflammatory and antibacterial activity. | nih.gov |
| p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid | Preclinical studies | Showed potent anti-inflammatory effects. | nih.gov |
| Indolyl-isoxazolidines (e.g., Compound 9a) | Carrageenan test; LPS-induced cytokine production in THP-1 cells | Potency comparable to indomethacin; significantly inhibited TNF-α and IL-6 production. | mdpi.comnih.gov |
| 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) | Carrageenan skin reaction in mice | Inhibited the inflammatory response. | nih.gov |
| Isoxazole carboxamide derivatives (ISD-1 to ISD-10) | Carrageenan-induced rat paw edema | Exhibited moderate to considerable anti-inflammatory activity. | scholarsresearchlibrary.com |
| MZO-2 | Mouse in vivo models | Evaluated for anti-inflammatory properties suitable for lung inflammation. | mdpi.com |
The isoxazole nucleus is a core component of several antimicrobial agents, and derivatives of this compound have been extensively studied for their broad-spectrum antimicrobial potential. researchgate.netscholarsresearchlibrary.com
Antibacterial and Antifungal Activities: Numerous isoxazole derivatives have been synthesized and tested against various bacterial and fungal strains. researchgate.netscholarsresearchlibrary.com For instance, certain 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole derivatives have shown significant in vitro activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans. nih.gov In another study, a series of novel 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols were synthesized, with compounds 2c and 2f showing notable antibacterial and antifungal activity. researchgate.net Specifically, compound 2f, which has a 4-Cl phenyl substitution, was identified as the most potent in the series. researchgate.net The antimicrobial efficacy is often influenced by the nature and position of substituents on the aryl rings attached to the isoxazole core. scholarsresearchlibrary.com
Research into Passerini three-component reaction products, such as 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10), revealed significant antimicrobial activity with low cytotoxicity. nih.gov
Antiviral Activities: The isoxazole scaffold is associated with a wide variety of pharmacological properties, including anti-HIV activity. nih.govnih.gov This indicates the potential for this compound derivatives to be developed as antiviral agents, although specific research in this area is ongoing.
Antileishmanial Activities: Leishmaniasis is a neglected tropical disease caused by protozoa of the Leishmania genus. Several isoxazole derivatives have been identified as potent antileishmanial agents. In one study, a series of 3-aminoisoxazoles and 3-nitro-isoxazole-4-carboxamides were evaluated against L. donovani. nih.gov Compound 4mf, an aminoisoxazole, was found to be highly potent against the amastigote form, with an IC₅₀ of 0.54 µM, which was 18-fold more effective than the standard drug miltefosine. nih.gov The study highlighted that the presence of a nitro group at the C-3 position was not essential for activity and that substitutions on the phenyl ring at C-5 and on the carboxamide group significantly influenced the antileishmanial effect. nih.gov Another investigation into 3,4,5‐trisubstituted isoxazoles found that several compounds exhibited promising activity against Leishmania amazonensis. nih.gov
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |
| 4-(5'-(4-chlorophenyl)-4',5'-dihydro-isoxazole-3'-yl-amino) phenol (B47542) (2f) | Bacteria and Fungi | Found to be the most potent antibacterial and antifungal agent in its series. | researchgate.net |
| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | Pathogenic Biofilms | Displayed noticeable antimicrobial activity with low cytotoxicity. | nih.gov |
| 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10) | Pathogenic Biofilms | Showed significant antimicrobial activity with low cytotoxicity. | nih.gov |
| 3-aminoisoxazole derivative (4mf) | Leishmania donovani (amastigotes) | Highly potent with an IC₅₀ of 0.54 µM, 18-fold better than miltefosine. | nih.gov |
| 3-nitro-isoxazole-4-carboxamides | Leishmania donovani | Showed antileishmanial activity; substitutions on phenyl and carboxamide groups influenced potency. | nih.gov |
The isoxazole scaffold is present in numerous compounds investigated for their anticancer properties. nih.govnih.gov Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against a variety of human cancer cell lines. nih.govnih.gov
A series of isoxazole-carboxamide derivatives (2a–2g) were tested against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. nih.gov Compounds 2d and 2e were most active against Hep3B cells (IC₅₀ ≈ 23 µg/ml), while compound 2d showed the highest activity against HeLa cells (IC₅₀ = 15.48 µg/ml). nih.gov In another study, new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were screened against 60 cancer cell lines. bioorganica.com.uaresearchgate.net Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (compound 15) exhibited a potent and broad range of cytotoxic activity, with an average GI₅₀ value of 5.37 µM. bioorganica.com.uaresearchgate.net
The mechanisms behind the anticancer effects of these derivatives are varied. Some compounds, such as resorcinylic 4,5-diarylisoxazole amides, act by inhibiting heat shock protein 90 (HSP90). nih.gov Other derivatives, like certain isoxazole chalcones, exhibit potent cytotoxic activity by acting as antimitotic agents, similar to combretastatin. nih.gov For example, isoxazole chalcone (B49325) derivatives 10a and 10b showed strong cytotoxicity against DU145 prostate cancer cells with IC₅₀ values of 0.96 µM and 1.06 µM, respectively. nih.gov Structure-activity relationship studies often indicate that the presence and position of electron-donating or electron-withdrawing groups on the aryl rings can significantly enhance anticancer activity. nih.govnih.gov
Table 3: Anticancer Activity of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC₅₀ / GI₅₀) | Reference(s) |
| Compound 2d (isoxazole-carboxamide) | HeLa (Cervical) | IC₅₀ = 15.48 µg/ml | nih.gov |
| Compounds 2d & 2e (isoxazole-carboxamides) | Hep3B (Liver) | IC₅₀ ≈ 23 µg/ml | nih.gov |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15) | NCI-60 panel | Average GI₅₀ = 5.37 µM | bioorganica.com.uaresearchgate.net |
| Isoxazole chalcone derivative (10a) | DU145 (Prostate) | IC₅₀ = 0.96 µM | nih.gov |
| Isoxazole chalcone derivative (10b) | DU145 (Prostate) | IC₅₀ = 1.06 µM | nih.gov |
| 3,5-disubstituted isoxazole from Tyrosol (4c) | U87 (Glioblastoma) | IC₅₀ = 67.6 µM | nih.gov |
This compound derivatives represent a significant class of compounds with potent immunomodulatory and immunosuppressive effects. mdpi.com These compounds have been evaluated in various in vitro and in vivo models, demonstrating their ability to influence both humoral and cellular immune responses. mdpi.comnih.gov
Several derivatives of 5-amino-3-methylthis compound have shown strong immunosuppressive activities. mdpi.comnih.gov For example, amides and ureilenes of this acid suppressed humoral and cellular immune responses in mice. mdpi.comnih.gov One compound, 5-(2-hydroxyethyl)piperazinomethinimino-3-methyl-4-isoxazolecarboxylic acid 4-(4-ethoxyphenyl)-amide (4d), exhibited exceptionally strong activity, comparable to the well-known immunosuppressant cyclosporine. mdpi.comnih.gov Another derivative, RM33 (an isoxazolo[5,4-e]triazepine), also demonstrated very potent immunosuppressive effects in mouse models. mdpi.com
The mechanisms of action for these compounds can be diverse. Some inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.govnih.gov For instance, the MZO-2 compound was found to suppress phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMC) and weakly suppress LPS-induced TNF-α production. mdpi.comscience24.com A series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were also synthesized and shown to inhibit PHA-induced proliferation of PBMCs. researchgate.netdntb.gov.ua The most promising of these, MM3, was found to inhibit LPS-induced TNF-α production and induce apoptosis in Jurkat cells by increasing the expression of caspases, Fas, and NF-κB1. researchgate.netdntb.gov.ua
Conversely, some derivatives exhibit immunostimulatory properties. 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide was found to stimulate the proliferation of murine lymphocytes and increase LPS-induced production of IL-1β, suggesting its potential use as an adjuvant to boost vaccine efficacy. nih.govtandfonline.com
Table 4: Immunomodulatory Effects of this compound Derivatives
| Compound/Derivative | Model System | Effect | Potential Application | Reference(s) |
| 5-(2-hydroxyethyl)piperazinomethinimino-3-methyl-4-isoxazolecarboxylic acid 4-(4-ethoxyphenyl)-amide (4d) | Mouse immune response | Strong immunosuppression, comparable to cyclosporine. | Immunosuppressive therapy | mdpi.comnih.gov |
| RM33 (isoxazolo[5,4-e]-1,2,4-triazepine) | Mouse models | Potent immunosuppressive activities. | Immunosuppressive therapy | mdpi.com |
| MZO-2 | Human PBMC cultures | Suppressed PHA-induced proliferation. | Anti-inflammatory/Immunosuppressive | mdpi.comscience24.com |
| MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) | Human whole blood; Jurkat cells | Inhibited TNF-α production; induced apoptosis via caspases, Fas, and NF-κB1. | Immunosuppressive therapy | researchgate.netdntb.gov.ua |
| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Murine lymphocytes and macrophages | Stimulated proliferation and IL-1β production. | Adjuvant for vaccines | nih.govtandfonline.com |
| 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides | In vivo humoral immune response in mice | Significant suppression of the immune response. | Immunosuppressive therapy | mdpi.comnih.gov |
Derivatives based on the this compound scaffold have been investigated for their potential to alleviate pain. researchgate.netnih.gov A study focusing on novel 3-substituted-isoxazole-4-carboxamide derivatives demonstrated low to moderate analgesic activity in acetic acid-induced writhing and hot plate tests in mice. researchgate.netnih.govnih.gov
Among the synthesized compounds, derivative B2, which contains a methoxy (B1213986) group, showed high analgesic activity, comparable to the standard drug tramadol. researchgate.netnih.gov Further investigation revealed that the analgesic effects of compounds A3 and B2 are mediated through a non-opioid receptor pathway, as their action was not blocked by the opioid antagonist naloxone (B1662785). researchgate.netnih.gov Molecular docking studies suggested that these compounds may interact with non-opioid targets such as COX-1, COX-2, and the human capsaicin (B1668287) receptor (HCR), with binding energies ranging from -7.5 to -9.7 kcal/mol. researchgate.netnih.gov These findings position isoxazole carboxamides as lead molecules for developing novel analgesics with potentially fewer side effects than opioid-based medications. researchgate.netnih.gov Other research has also highlighted the analgesic properties of indolyl-isoxazolidines and isoxazole–mercaptobenzimidazole hybrids. nih.gov
Table 5: Analgesic Potential of Isoxazole-4-Carboxamide Derivatives
| Compound | Animal Model | Key Findings | Proposed Mechanism | Reference(s) |
| Derivative B2 (methoxy-substituted) | Acetic acid-induced writhing; Hot plate test | High analgesic activity, comparable to tramadol. | Non-opioid receptor pathway | researchgate.netnih.gov |
| Derivative A3 | Acetic acid-induced writhing; Hot plate test | Moderate analgesic activity. | Non-opioid receptor pathway | researchgate.netnih.gov |
| Indolyl-isoxazolidines | Carrageenan test | Demonstrated analgesic and anti-inflammatory effects. | Inhibition of pro-inflammatory cytokines | nih.gov |
The isoxazole ring is a structural component of compounds being explored for the treatment of neurodegenerative diseases like Alzheimer's disease. nih.gov Research has identified specific this compound derivatives with neuroprotective properties, primarily through the inhibition of excitatory amino acid transporters (EAATs). nih.govresearchgate.net
One such compound, (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid ((-)-HIP-A), is a selective inhibitor of EAATs. nih.govresearchgate.net This compound has the unique property of inhibiting the reverse transport of glutamate (B1630785) (glutamate release) at concentrations significantly lower than those required to inhibit glutamate reuptake. nih.govresearchgate.net This is crucial because excessive glutamate release is a key factor in excitotoxic neuronal death observed in conditions like ischemia. nih.gov
In studies using organotypic rat hippocampal slices and mixed mouse brain cortical cultures, (-)-HIP-A demonstrated a neuroprotective effect under ischemic conditions at concentrations of 10 to 30 µM. nih.govresearchgate.net This protective effect suggests that selectively inhibiting glutamate release via EAATs could be a viable therapeutic strategy for conditions involving excitotoxicity. nih.gov The parent compound, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), is a well-known specific agonist for the AMPA receptor, a key player in synaptic transmission and plasticity, further linking the isoxazole structure to neurological function. nih.gov
Enzyme and Receptor Interaction Studies
Derivatives of this compound have been the subject of numerous studies to elucidate their interactions with specific enzymes and receptors, which are crucial for understanding their mechanism of action and therapeutic potential.
Enzyme Interactions:
Cyclooxygenase (COX) Enzymes: A series of phenyl-isoxazole-carboxamide derivatives were evaluated for their inhibitory effects on COX-1 and COX-2 enzymes. nih.gov Compound A13 , featuring a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other, was identified as the most potent inhibitor against both COX-1 and COX-2, with IC50 values of 64 nM and 13 nM, respectively. nih.gov This potent inhibition is attributed to ideal binding interactions within the secondary binding pocket of the COX-2 enzyme. nih.gov
Acetyl-CoA Carboxylase (ACC): Isoxazole derivatives have been investigated as inhibitors of ACC, an important enzyme in fatty acid metabolism. researchgate.net A series of 4-phenoxy-phenyl isoxazoles demonstrated significant ACC inhibitory activity. Notably, compound 6g showed a potent IC50 value of 99.8 nM. researchgate.net
Serine Acetyltransferase (SAT): Substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of Salmonella typhurium serine acetyltransferase, an enzyme involved in L-cysteine biosynthesis. mdpi.com
Receptor Interactions:
AMPA Receptors: Isoxazole-4-carboxamide derivatives are recognized as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are implicated in nociceptive transmission and inflammatory pain. nih.gov Electrophysiological studies using the whole-cell patch clamp technique revealed that derivatives CIC-1 and CIC-2 were highly effective inhibitors of AMPA receptor activity, causing an 8-fold and 7.8-fold reduction in activity, respectively. nih.gov These compounds also significantly altered the receptor's biophysical properties by prolonging deactivation and accelerating desensitization. nih.gov
Retinoid-Related Orphan Receptor γt (RORγt): Trisubstituted isoxazoles have been studied as selective allosteric ligands for RORγt. The most potent compounds, 3 and 6 , demonstrated high binding affinity for the receptor, with high thermal stabilization (ΔTm) values of 4.9 °C and 6.4 °C, respectively. dundee.ac.uk
Human Capsaicin Receptor (HCR): Molecular docking studies have been performed to analyze the binding interactions of isoxazole carboxamide derivatives with the human capsaicin receptor (TRPV1). Compounds A3 and B2 showed favorable binding energies ranging from -7.5 to -9.7 kcal/mol, suggesting a non-opioid pathway for their analgesic effects. nih.govresearchgate.net
Table 1: Interaction of this compound Derivatives with Enzymes and Receptors
| Compound/Derivative Class | Target Enzyme/Receptor | Key Findings | Reference |
|---|---|---|---|
| Phenyl-isoxazole-carboxamides (A13) | COX-1 / COX-2 | Potent inhibitor with IC50 values of 64 nM (COX-1) and 13 nM (COX-2). | nih.gov |
| 4-Phenoxy-phenyl isoxazoles (6g) | Acetyl-CoA Carboxylase (ACC) | Exhibited potent ACC inhibitory activity with an IC50 of 99.8 nM. | researchgate.net |
| Isoxazole-4-carboxamides (CIC-1, CIC-2) | AMPA Receptor | Potent inhibitors, reducing receptor activity by 8-fold and 7.8-fold respectively. | nih.gov |
| Trisubstituted isoxazoles (3, 6) | RORγt | High binding affinity with ΔTm values of 4.9 °C and 6.4 °C. | dundee.ac.uk |
| 3-substituted-isoxazole-4-carboxamides (A3, B2) | Human Capsaicin Receptor | Favorable binding energies in molecular docking studies (-7.5 to -9.7 kcal/mol). | nih.govresearchgate.net |
Bioisosteric Replacements of Carboxylic Acid Moieties
In medicinal chemistry, the replacement of a carboxylic acid with a surrogate structure, known as a bioisostere, is a common strategy to improve a molecule's physicochemical and pharmacokinetic properties while retaining its biological activity. nih.gov The carboxylic acid group, while often crucial for target binding, can lead to poor permeability and metabolic instability. acs.org
The isoxazole ring is considered a valuable bioisostere for the carboxylic acid moiety. acs.orgnih.gov Specifically, heterocycles like 3-hydroxyisoxazole are planar carboxylic acid isosteres with pKa values in the range of 4–5, similar to many carboxylic acids. nih.gov This similarity in acidity allows the isoxazole to mimic the hydrogen bonding interactions of a carboxylate group, which is often essential for receptor or enzyme binding. researchgate.net
A systematic study comparing various carboxylic acid isosteres revealed that their impact on properties like lipophilicity (logD7.4), permeability, and plasma protein binding can vary significantly. nih.govacs.org While some isosteres can improve these properties, others may not. For instance, an isoxazole derivative (23 in a comparative study) was found to be almost completely bound to plasma proteins, indicating that while it can successfully replace a carboxylic acid in terms of acidity, it may alter other pharmacokinetic parameters. nih.govacs.org The strategic use of isoxazole as a bioisostere allows medicinal chemists to fine-tune the properties of a lead compound, potentially overcoming the liabilities associated with the carboxylic acid group. nih.gov
Table 2: Comparison of Carboxylic Acid and Isoxazole Bioisostere Properties
| Functional Group | Acidity (pKa) | General Characteristics | Application in Drug Design | Reference |
|---|---|---|---|---|
| Carboxylic Acid | ~4-5 | Often crucial for biological activity but can lead to poor permeability and high plasma protein binding. | Key interacting group in many drugs. | acs.org |
| 3-Hydroxyisoxazole | ~4-5 | Planar, acidic heterocycle that can mimic the H-bonding of a carboxylate. | Used in the development of GABA and glutamate neurotransmitter derivatives. | nih.gov |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies guide the rational design of more potent and selective compounds.
COX Inhibition: For phenyl-isoxazole-carboxamide derivatives acting as COX inhibitors, the substitution pattern on the phenyl rings is critical. The presence of 3,4-dimethoxy groups on one phenyl ring and a chlorine atom on the other was found to be optimal for potent COX-2 inhibition, as seen in compound A13 . nih.gov This highlights the importance of electronic and steric factors in the interaction with the enzyme's active site. nih.gov
AMPA Receptor Modulation: In a series of isoxazole-4-carboxamide derivatives designed as AMPA receptor modulators, the nature of the substituent on the carboxamide nitrogen was shown to be a key determinant of activity. nih.gov The most potent inhibitors, CIC-1 and CIC-2 , possess specific structural features that enhance their inhibitory effects on AMPA receptor currents and kinetics. nih.gov
RORγt Ligand Binding: SAR studies on trisubstituted isoxazoles as RORγt allosteric ligands focused on modifications at the C-4 position. It was found that linkers and substituents at this position significantly affect binding affinity. For example, introducing an ether linker (compound 3 ) maintained high potency, whereas more rotationally restricted linkers led to a decrease in binding affinity, possibly due to a higher entropic penalty. dundee.ac.uk
Herbicide Safener Activity: In the development of oxazole-isoxazole carboxamides as herbicide safeners, SAR analysis revealed that the substituents on the oxazole (B20620) and isoxazole rings played a crucial role. Compound I-11 was identified as having superior bioactivity compared to commercial safeners, indicating that specific combinations of substituents are required for optimal protective effects against herbicide injury. nih.gov
Table 3: Summary of Key Structure-Activity Relationship Findings
| Derivative Class | Biological Target/Activity | Key SAR Finding | Reference |
|---|---|---|---|
| Phenyl-isoxazole-carboxamides | COX-2 Inhibition | 3,4-dimethoxy and chloro substitutions on the phenyl rings are crucial for high potency. | nih.gov |
| Isoxazole-4-carboxamides | AMPA Receptor Modulation | The nature of the substituent on the carboxamide nitrogen dictates the inhibitory effect. | nih.gov |
| Trisubstituted isoxazoles | RORγt Allosteric Ligands | The flexibility and nature of the linker at the C-4 position significantly impact binding affinity. | dundee.ac.uk |
| Oxazole-isoxazole carboxamides | Herbicide Safener | Specific substituents on the heterocyclic rings are essential for optimal bioactivity. | nih.gov |
In Vitro and In Vivo Biological Assays
The biological activities of this compound derivatives are extensively evaluated through a variety of in vitro and in vivo assays to determine their therapeutic potential.
In Vitro Assays:
Antimicrobial and Anti-biofilm Activity: The antimicrobial properties of isoxazole derivatives have been tested against various pathogens. In one study, derivatives were scrutinized against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. researchgate.net Compounds PUB9 and PUB10 demonstrated notably high antimicrobial activity, with PUB9 showing a minimal inhibitory concentration (MIC) against S. aureus that was over 1000 times lower than other tested derivatives. nih.gov The anti-biofilm capabilities were also assessed using methods like microtiter plate biofilm reduction assays. researchgate.net
Antioxidant Activity: The antioxidant potential of fluorophenyl-isoxazole-carboxamides was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govresearchgate.net Compounds 2a and 2c showed high potency with IC50 values of 0.45 µg/ml and 0.47 µg/ml, respectively, which was significantly more potent than the standard, Trolox (IC50 = 3.10 µg/ml). nih.govresearchgate.net
Anti-influenza Activity: A series of isoxazol-4-carboxa piperidyl derivatives were synthesized and evaluated for their in vitro anti-influenza virus activity against the A/PR/8/34 H1N1 strain. rsc.org Several compounds exhibited more potent activity than the standard drug, with compound 1b showing the most promising results. rsc.org Cell toxicity assays were also conducted to ensure the compounds were not harmful to the host cells. rsc.org
Enzyme Inhibition Assays: The inhibitory activities of isoxazole derivatives against enzymes like lipase (B570770) and α-amylase have been tested. While some derivatives showed weak enzymatic inhibition, their primary activity was often found elsewhere, such as in antioxidant assays. nih.govresearchgate.net
In Vivo Assays:
Analgesic Activity: The anti-nociceptive potential of 3-substituted-isoxazole-4-carboxamide derivatives was assessed in mice using the acetic acid-induced writhing test and the hot plate test. nih.govresearchgate.net All synthesized compounds showed low to moderate analgesic activity. nih.gov Derivative B2 , which contains a methoxy group, exhibited high analgesic activity, and further tests with naloxone indicated that its mechanism of action is likely through a non-opioid pathway. nih.govresearchgate.net
Antioxidant Capacity: Based on potent in vitro results, compound 2a was selected for in vivo evaluation of its antioxidant properties in male mice. nih.govresearchgate.net The total antioxidant capacity (TAC) in mice treated with compound 2a was found to be two-fold greater than that of mice treated with the positive control, Quercetin, demonstrating promising in vivo antioxidant activity. nih.govresearchgate.net
Table 4: Summary of In Vitro and In Vivo Biological Assays
| Assay Type | Compound Class | Model/System Used | Key Result | Reference |
|---|---|---|---|---|
| In Vitro - Antimicrobial | 5-amino-3-methyl-isoxazole-4-carboxylate derivatives (PUB9) | S. aureus, P. aeruginosa, C. albicans | PUB9 showed a MIC >1000x lower against S. aureus compared to other derivatives. | nih.govresearchgate.net |
| In Vitro - Antioxidant (DPPH) | Fluorophenyl-isoxazole-carboxamides (2a, 2c) | DPPH free radical | High potency with IC50 values of 0.45 and 0.47 µg/ml, respectively. | nih.govresearchgate.net |
| In Vitro - Anti-influenza | Isoxazol-4-carboxa piperidyl derivatives (1b) | Influenza A virus (H1N1) in cell culture | Compound 1b showed the most promising anti-influenza activity. | rsc.org |
| In Vivo - Analgesic | 3-substituted-isoxazole-4-carboxamides (B2) | Acetic acid-induced writhing and hot plate tests in mice | Derivative B2 showed high analgesic activity via a non-opioid pathway. | nih.govresearchgate.net |
| In Vivo - Antioxidant (TAC) | Fluorophenyl-isoxazole-carboxamides (2a) | Male mice | Total antioxidant capacity was two-fold greater than the control (Quercetin). | nih.govresearchgate.net |
Analytical Chemistry Applications of Isoxazole 4 Carboxylic Acid
Reagent in Detection and Quantification of Substances in Complex Mixtures
No detailed research findings or data tables for the use of isoxazole-4-carboxylic acid as a reagent in the detection and quantification of substances in complex mixtures are available in the reviewed scientific literature.
Future Directions and Research Challenges
Development of New Lead Structures and Derivatives
A primary focus of future research is the rational design and synthesis of novel isoxazole-4-carboxylic acid derivatives to expand the chemical space and identify new lead structures with enhanced potency and selectivity.
One promising avenue involves the synthesis of novel isoxazole-carboxamide derivatives . Researchers have successfully synthesized a series of these compounds through the coupling of the this compound core with various aniline (B41778) derivatives. These efforts are driven by the quest for more effective therapeutic agents, particularly in oncology. For instance, certain phenyl-isoxazole-carboxamide derivatives have demonstrated significant potential as anticancer agents.
Another innovative approach is the incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) as an unnatural β-amino acid in solid-phase peptide synthesis . This strategy opens up possibilities for creating novel α/β-mixed peptide hybrids and peptidomimetics. The inclusion of AMIA into peptide chains could lead to compounds with improved stability against proteolysis, a common challenge with natural peptide therapeutics. This development offers new perspectives for creating peptide-based drugs with enhanced pharmacokinetic profiles.
The derivatization of the isoxazole (B147169) core is not limited to amides and peptides. The synthesis of various ester and other amide derivatives continues to be an active area of research. These modifications aim to modulate the physicochemical properties of the parent compound, such as solubility and bioavailability, to optimize its therapeutic efficacy.
Table 1: Examples of Synthesized this compound Derivatives and their Investigated Activities
| Derivative Class | Starting Material | Synthetic Approach | Investigated Activity |
|---|---|---|---|
| Phenyl-isoxazole-carboxamides | 5-methyl-3-phenyl-isoxazole-4-carboxylic acid | Coupling reaction with aniline derivatives | Anticancer |
| α/β-Mixed peptide hybrids | 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) | Solid-phase peptide synthesis | Potential for various biological activities |
| 3-substituted-isoxazole-4-carboxamides | 3-substituted this compound | Conversion to acid chloride followed by condensation with aromatic amines | Analgesic |
Exploration of Novel Therapeutic Applications
While significant research has focused on the anticancer properties of this compound derivatives, there is a growing interest in exploring their potential in other therapeutic areas. The diverse biological activities exhibited by this class of compounds suggest a broader clinical applicability.
The anticancer potential remains a major area of investigation. Derivatives have been evaluated against a range of cancer cell lines, with some compounds showing potent activity. Future work will likely focus on identifying specific molecular targets and pathways to develop more targeted cancer therapies.
Beyond cancer, isoxazole derivatives have shown promise as anti-inflammatory agents . For example, a series of 4,5-diarylisoxazol-3-carboxylic acids have been synthesized and identified as inhibitors of leukotriene biosynthesis, which plays a role in various inflammatory diseases. nih.gov Further exploration of their anti-inflammatory mechanisms could lead to new treatments for conditions like arthritis and asthma.
The analgesic properties of isoxazole-4-carboxamide derivatives are also under investigation. Some novel synthesized derivatives have shown moderate analgesic activity in preclinical models, suggesting their potential for pain management. researchgate.net
Additionally, the isoxazole scaffold is present in compounds with a wide array of pharmacological activities, including antimicrobial, antiviral, and anticonvulsant effects. nih.gov This suggests that this compound could serve as a versatile template for the development of drugs targeting a wide spectrum of diseases.
Optimization of Synthetic Methodologies for Efficiency and Sustainability
The development of efficient and environmentally friendly synthetic methods is crucial for the large-scale production of this compound and its derivatives. A significant focus is on "green chemistry" approaches that minimize waste, reduce energy consumption, and utilize safer reagents and solvents.
One such approach is the use of microwave-assisted synthesis . This technique has been shown to enhance reaction rates, leading to higher product yields and increased selectivity in a shorter amount of time compared to conventional heating methods. nih.gov
Ultrasonic irradiation is another green synthetic technique being applied to the synthesis of isoxazole derivatives. Ultrasound can accelerate reactions and improve yields, often under milder conditions than traditional methods. mdpi.com
Researchers are also exploring novel catalytic systems to improve synthetic efficiency. For instance, Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxy/5-aminoisoxazoles has been reported as a method for synthesizing this compound esters and amides in good yields. researchgate.netnih.gov This domino reaction allows for the formation of complex molecules in a single step, reducing the number of synthetic operations and the amount of waste generated.
Furthermore, efforts are being made to develop one-pot multicomponent reactions. These reactions, where multiple starting materials are combined in a single reaction vessel to form the final product, are highly efficient and atom-economical. The use of biodegradable and eco-friendly organocatalysts, such as glutamic acid, is also being explored in these reactions. researchgate.net
A patented process for preparing 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide highlights the industrial importance of optimized synthesis. This process was designed to reduce the formation of by-products and increase the purity of the final product, eliminating the need for distillation of the isoxazole ester intermediate. google.com
Advanced Computational Drug Design Strategies
Computational methods are playing an increasingly important role in the design and discovery of new drugs based on the this compound scaffold. These in silico techniques allow for the prediction of molecular properties and biological activities, helping to prioritize the synthesis of the most promising compounds.
3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are being employed to understand the relationship between the three-dimensional structure of isoxazole derivatives and their biological activity. nih.gov By building predictive models, researchers can identify the key structural features required for high potency and selectivity.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to its target protein. researchgate.netnih.gov This method is instrumental in understanding the molecular basis of a drug's mechanism of action and in designing new derivatives with improved binding characteristics. For example, docking studies have been used to investigate the binding of isoxazole carboxamide derivatives to cyclooxygenase (COX) enzymes, which are important targets for anti-inflammatory drugs. researchgate.net
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-protein complexes over time. The combination of 3D-QSAR and MD simulations is a powerful approach for investigating protein-ligand interactions and guiding the drug discovery process. nih.gov
These computational approaches, often used in conjunction, facilitate a more rational and efficient drug design process, reducing the time and cost associated with traditional trial-and-error methods.
Understanding Complex Biological Interactions and Mechanisms of Action
A fundamental challenge in the development of new therapeutics is elucidating their precise mechanisms of action. For this compound derivatives, a deeper understanding of their interactions with biological targets at the molecular level is essential for optimizing their efficacy and minimizing off-target effects.
Research into the anticancer properties of these compounds has revealed several potential mechanisms. Some derivatives are believed to induce apoptosis (programmed cell death) in cancer cells. nih.gov Others may act by inhibiting key enzymes involved in cancer progression, such as aromatase , or by disrupting the formation of tubulin , a protein essential for cell division. nih.gov
In the context of inflammation, isoxazole derivatives have been shown to inhibit enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase-activating protein (FLAP) . nih.gov Understanding the differential inhibition of these enzymes is crucial for developing anti-inflammatory drugs with improved safety profiles.
Future research will likely involve a combination of experimental and computational approaches to further unravel these complex biological interactions. Techniques such as X-ray crystallography can provide detailed structural information about how these compounds bind to their target proteins. This knowledge is invaluable for the structure-based design of new and more potent derivatives. A comprehensive understanding of the structure-activity relationships (SAR) is also critical for guiding the design of future drug candidates. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed for Isoxazole-4-carboxylic acid and its derivatives in medicinal chemistry?
this compound derivatives are typically synthesized via cyclocondensation reactions using β-keto esters or via coupling reactions with activated carboxylic acid intermediates. For example, oxazole-4-carbonyl intermediates have been synthesized using esterification and coupling strategies, as seen in the preparation of disorazole analogs . Key steps include regioselective cyclization and purification via column chromatography or recrystallization. Researchers should optimize reaction conditions (e.g., temperature, catalysts) to improve yields and selectivity.
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) validate the structural integrity of this compound derivatives?
- NMR : Proton and carbon NMR can confirm substituent positions on the isoxazole ring (e.g., coupling constants for vicinal protons). For example, aromatic protons in analogs like 6-(4-chlorophenyl) derivatives exhibit distinct splitting patterns .
- IR : The carboxylic acid group (C=O stretch ~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) are diagnostic.
- MS : High-resolution mass spectrometry (HRMS) verifies molecular formulas, while fragmentation patterns confirm functional groups .
Q. What purification strategies are recommended for this compound derivatives with polar functional groups?
Reverse-phase HPLC or ion-exchange chromatography is effective for isolating polar derivatives. For lipophilic analogs, silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) is preferred. Solubility in aqueous bases (e.g., NaHCO₃) can aid in separating carboxylic acid-containing compounds from non-acidic byproducts .
Advanced Research Questions
Q. How can researchers resolve conflicting spectral data during structural characterization of novel this compound analogs?
Contradictions in NMR or MS data often arise from tautomerism or impurities. Strategies include:
- 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations.
- X-ray crystallography for unambiguous confirmation of regiochemistry, as demonstrated in studies of oxazolo-pyridine derivatives .
- Control experiments (e.g., synthesizing reference standards) to rule out isomeric byproducts .
Q. What computational approaches are suitable for studying the structure-activity relationships (SAR) of this compound in enzyme inhibition?
- Molecular docking : Models the interaction between the carboxylic acid moiety and enzyme active sites (e.g., cyclooxygenase or kinase targets).
- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- MD simulations : Assesses stability of protein-ligand complexes under physiological conditions. These methods are critical for optimizing bioactivity in analogs like chlorophenyl-substituted derivatives .
Q. What strategies mitigate hydrolysis or instability of this compound derivatives in aqueous media?
- Prodrug design : Esterification of the carboxylic acid group improves stability, as seen in imidazole-based prodrugs .
- pH optimization : Buffered solutions (pH 4–6) reduce deprotonation-driven degradation.
- Lyophilization : Freeze-drying enhances long-term storage stability for hygroscopic derivatives .
Q. How can regioselectivity challenges in synthesizing this compound analogs be addressed?
- Directed metalation : Use of directing groups (e.g., methoxy or halogens) to control cyclization sites.
- Microwave-assisted synthesis : Enhances reaction efficiency and selectivity for thermally sensitive intermediates.
- Protecting groups : Temporary protection of the carboxylic acid moiety prevents undesired side reactions during ring formation .
Methodological Considerations
- Experimental design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example, prioritize analogs with halogen substituents for enhanced bioactivity .
- Data presentation : Use tables to compare spectroscopic data (e.g., δ values in NMR) or bioactivity metrics (IC₅₀ values). Append raw data for transparency .
- Ethical compliance : Adhere to laboratory safety protocols (e.g., PPE, waste disposal) when handling reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
